Vincamine

Vue d'ensemble

Description

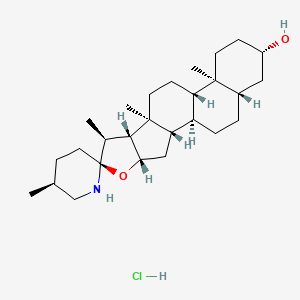

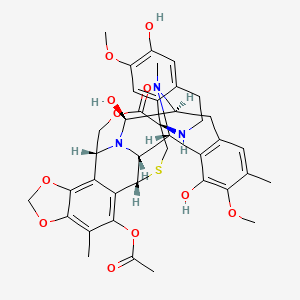

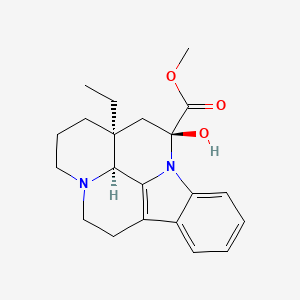

Vincamine is a monoterpenoid indole alkaloid found in the leaves of Vinca minor (lesser periwinkle). It comprises about 25–65% of the plant’s indole alkaloids by weight . This compound is known for its vasodilatory properties and is used in Europe as a prescription medicine for the treatment of primary degenerative and vascular dementia . In the United States, it is sold as a dietary supplement when labeled for use in adults for six months or less .

In Vivo

Vincamine has been studied extensively in animal models, primarily due to its potential therapeutic effects. It has been shown to improve memory and cognition, as well as its potential to protect against neuronal damage. This compound has also been studied in humans, primarily as a treatment for Alzheimer’s disease and dementia.

In Vitro

Vincamine has also been studied in vitro, primarily to determine its mechanism of action. Studies have shown that this compound has the potential to act as a neuroprotectant, by inhibiting the production of reactive oxygen species, as well as its ability to inhibit the aggregation of amyloid-beta proteins, which are associated with Alzheimer’s disease.

Mécanisme D'action

Vincamine exerts its effects primarily through its vasodilatory properties. It increases regional cerebral blood flow by inducing relaxation of vascular and visceral musculature responses to angiotensin II . This compound also blocks sodium channels in sensory neurons, which helps regulate heart rate and reduce the risk of abnormal rhythms .

Activité Biologique

Vincamine has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-apoptotic, and neuroprotective effects. It has also been shown to have the potential to reduce the risk of stroke and heart attack, as well as its potential to reduce the risk of certain types of cancer.

Biochemical and Physiological Effects

This compound has been shown to increase the activity of the neurotransmitter acetylcholine, which is involved in memory and learning. It has also been shown to increase the production of nitric oxide, which is involved in vasodilation, as well as its potential to reduce the production of reactive oxygen species, which are associated with oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using vincamine in laboratory experiments is its ability to cross the blood-brain barrier, which allows it to reach the brain and exert its effects. However, it is important to note that this compound is a semi-synthetic derivative of this compound, and therefore, its effects may be different from those of its parent compound.

Orientations Futures

Future research should focus on exploring the potential therapeutic effects of vincamine, such as its potential to treat Alzheimer’s disease and dementia, as well as its potential to protect against neuronal damage. Additionally, further research should be conducted to determine the safety and efficacy of this compound in humans. Other potential future directions include exploring the potential of this compound to act as an anti-cancer agent, as well as its potential to reduce the risk of stroke and heart attack. Finally, further research should be conducted to determine the mechanism of action of this compound, as well as its potential interactions with other drugs.

Applications De Recherche Scientifique

Vincamine has a wide range of scientific research applications:

Safety and Hazards

Vincamine is classified as having acute toxicity (oral), Category 4 . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vincamine can be synthesized from related alkaloids such as tabersonine. The semi-synthesis of this compound involves several key steps, including the Bischler-Napieralski or Pictet-Spengler cyclization, pericyclic cyclization, rearrangements/annulation reactions, and Michael-like alkylation . The Bischler-Napieralski reaction, for example, involves the cyclization between the indole C2 position and an iminium salt to generate the C ring .

Industrial Production Methods: Industrial production of this compound often involves the use of endophytic fungi. The production conditions are optimized through systematic trials with various parameters, including the use of enzymes like lywallzyme, lysozyme, cellulase, and snailase . Protoplast fusion methods are also employed to enhance the yield of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Vincamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, treatment with trifluoroacetic acid promotes a tri-cyclization that, upon base-induced methanol elimination, secures the desired cis-fused diene lactam as the main product .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include trifluoroacetic acid, methanol, and various enzymes for biotransformation .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as vinpocetine, which is used for cerebrovascular diseases .

Comparaison Avec Des Composés Similaires

Vincamine is structurally related to several other indole alkaloids, including:

- Eburnamine

- Eburnamonine

- Apothis compound

- Vinpocetine

These compounds share a common fused pentacyclic scaffold containing an indole framework . this compound is unique in its specific vasodilatory properties and its use in the treatment of neurodegenerative diseases .

Propriétés

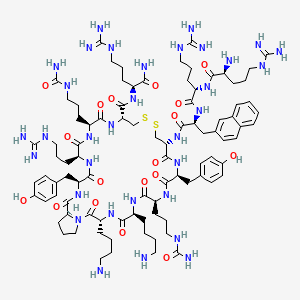

| { "Design of the Synthesis Pathway": "The synthesis pathway of Vincamine involves multiple steps that include the use of various reagents and catalysts. The overall approach involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the formation of a benzylidene acetal intermediate, the reduction of a ketone group, and the formation of a lactam ring.", "Starting Materials": ["4-ethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "4-(2-nitrovinyl)phenol", "sodium borohydride", "sodium hydroxide", "thionyl chloride", "acetic anhydride", "acetic acid", "ammonium hydroxide", "sodium methoxide"], "Reaction": ["Step 1: Protection of the carboxylic acid group using thionyl chloride and acetic anhydride to form the corresponding acid chloride intermediate.", "Step 2: Reaction of the acid chloride intermediate with 4-(2-nitrovinyl)phenol in the presence of sodium methoxide to form a benzylidene acetal intermediate.", "Step 3: Reduction of the nitro group in the benzylidene acetal intermediate using sodium borohydride and acetic acid to form the corresponding amine intermediate.", "Step 4: Formation of the lactam ring by treating the amine intermediate with ammonium hydroxide and acetic acid.", "Step 5: Final deprotection of the ethoxy group using sodium hydroxide to yield the final product, Vincamine."] } | |

Numéro CAS |

1617-90-9 |

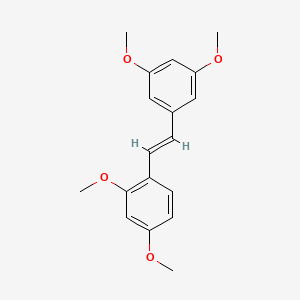

Formule moléculaire |

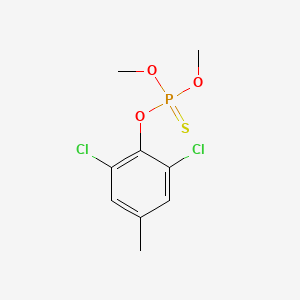

C21H26N2O3 |

Poids moléculaire |

354.4 g/mol |

Nom IUPAC |

methyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21-/m1/s1 |

Clé InChI |

RXPRRQLKFXBCSJ-HLAWJBBLSA-N |

SMILES isomérique |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |

SMILES canonique |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |

Apparence |

Solid powder |

Color/Form |

Yellow crystals from acetone or methanol |

melting_point |

232-233 °C |

Autres numéros CAS |

1617-90-9 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

In water, 62 mg/L @ 25 °C /Estimated/ |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Vincamine; Vinca Minor extract; periwinkle extract; Angiopac; Devincan; Equipur; Minorin; Novicet; Oxybral; Perval; Sostenil; Tripervan |

Pression de vapeur |

1.1X10-12 mm Hg @ 25 °C /Estimated/ |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does vincamine exert its effects at the cellular level?

A1: this compound demonstrates its effects through various mechanisms:

- Calcium Antagonist Activity: this compound exhibits weak calcium antagonist activity, with a higher selectivity for cerebral vascular smooth muscle compared to peripheral vascular smooth muscle. [] This suggests a potential role in regulating cerebral blood flow.

- Antioxidant and Anti-Inflammatory Properties: this compound showcases potent antioxidant and anti-inflammatory effects. Studies demonstrate its ability to scavenge reactive oxygen species (ROS), increase the activity of antioxidant enzymes like SOD and GPX, and reduce levels of inflammatory markers like TNF-α, IL-1β, and IL-6. [, , ]

- Modulation of Signaling Pathways: Research suggests that this compound can modulate various signaling pathways involved in cell survival, apoptosis, and inflammation. These include the PI3K/Akt pathway, the MAPK pathway (ERK1/2, JNK, p38), and the NF-κB pathway. [, ]

- Neurotrophic Factor Regulation: Studies show this compound's ability to increase the levels of neurotrophic factors such as NGF, BDNF, NT3, and NT4 in spiral ganglion neurons, potentially contributing to neuroprotection. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, spectroscopic techniques like NMR and mass spectrometry have been widely used to characterize this compound and its derivatives. For instance, 1H-NMR, 13C-NMR, and EI-MS were used to confirm the structure of vinpocetine synthesized from this compound. []

Q4: What is known about the stability of this compound in different formulations?

A4: this compound’s stability can be influenced by factors like pH and formulation type. Research indicates that this compound sustained-release pellets demonstrate good stability and non-pH-dependent release in the gastrointestinal tract compared to conventional tablets. [, ] The incorporation of excipients like tartaric acid in the pellet core contributes to improved stability. []

Q5: What are the pharmacokinetic properties of this compound?

A5: this compound is rapidly absorbed and widely distributed after oral administration. Studies show that this compound reaches peak plasma concentrations within 1-4 hours, depending on the formulation and species. [, ] It undergoes extensive metabolism, primarily in the liver, and is mainly excreted in the urine and feces. [, , ]

Q6: How does the route of administration affect this compound's pharmacokinetics?

A6: The route of administration significantly impacts this compound's pharmacokinetics. Intravenous administration leads to faster absorption and higher peak plasma concentrations compared to oral administration. [, ] Oral bioavailability of this compound teprosilate, a prodrug of this compound, is around 20%. []

Q7: What evidence supports the neuroprotective effects of this compound?

A7: Several studies highlight the neuroprotective potential of this compound:

- Animal Models of Cerebral Ischemia: In rat models of cerebral ischemia, this compound demonstrated a significant increase in cerebral blood flow, particularly in regions with insufficient blood supply. [, ] This suggests a potential role in protecting against ischemic brain injury.

- Protection of Retinal Ganglion Cells: this compound exhibited protective effects against retinal ganglion cell death in a rat model of anterior ischemic optic neuropathy (rAION), possibly through activation of the PI3K/Akt/eNOS signaling pathway. []

- Attenuation of Aβ-Induced Toxicity: this compound showed protective effects against amyloid-β (Aβ) peptide-induced cytotoxicity in PC12 cells, indicating a potential role in Alzheimer's disease. [] The protective mechanism is thought to involve the upregulation of SOD and activation of the PI3K/Akt pathway. []

Q8: Has this compound demonstrated efficacy in clinical trials?

A8: While several clinical trials have explored the therapeutic potential of this compound in conditions like cerebrovascular disorders and cognitive impairment, the evidence supporting its efficacy remains inconclusive. Some studies report improvements in cognitive function and neurological symptoms in patients treated with this compound, while others show no significant effects compared to placebo. [, , ] More robust and well-designed clinical trials are needed to establish definitive conclusions about this compound's efficacy.

Q9: What is the safety profile of this compound?

A9: While generally well-tolerated, this compound can cause side effects, particularly at higher doses or with intravenous administration. Reported side effects include gastrointestinal disturbances, headache, dizziness, and, in rare cases, cardiac arrhythmias. [, ]

Q10: What analytical methods are used to quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods like DAD, MS/MS, and electrochemical detection are commonly employed for the quantification of this compound in biological samples and formulations. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.